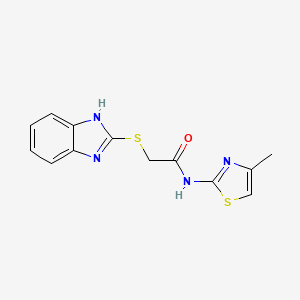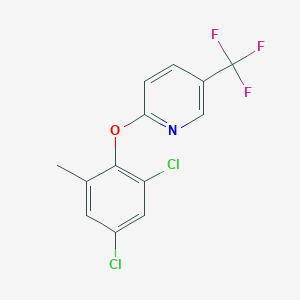
N-(4-phenyl-1,3-thiazol-2-yl)thiourea
説明
“N-(4-phenyl-1,3-thiazol-2-yl)thiourea” is a compound that contains a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazoles are known for their wide range of applications in different fields such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Synthesis Analysis
The synthesis of “N-(4-phenyl-1,3-thiazol-2-yl)thiourea” involves the combination of thiazole and sulfonamide, groups with known antibacterial activity . The synthesized compounds were investigated for their antibacterial activity, in isolation and in complex with the cell-penetrating peptide octaarginine . Compounds with 4-tert-butyl and 4-isopropyl substitutions exhibited attractive antibacterial activity against multiple strains .Molecular Structure Analysis
The thiazole ring in “N-(4-phenyl-1,3-thiazol-2-yl)thiourea” is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
The comparative antibacterial behavior of drug–peptide complex, drug alone, and peptide alone indicates a distinctive mode of action of the drug–peptide complex, that is not the simple sum total of its constituent components . Specificity of the drug–peptide complex is evident from comparison of antibacterial behavior with a synthetic intermediate–peptide complex .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .科学的研究の応用
Antimicrobial Activity
Thiazole derivatives, including (4-phenyl-1,3-thiazol-2-yl)thiourea, have been found to exhibit antimicrobial activity . For instance, some synthesized compounds showed discrete antimicrobial activity .
Antifungal Agent
A new antifungal agent (4-phenyl-1,3-thiazol-2-yl) hydrazine, similar to the structure of (4-phenyl-1,3-thiazol-2-yl)thiourea, has been identified. It showed high-efficiency, broad-spectrum, and specific activities against pathogenic fungi such as Candida, Aspergillus, Cryptococcus, and Dermatophytes .
Antioxidant Properties
Some N2-[2-chloro-4(3,4,5-trimethoxy phenyl) azetidin-1-yl)]-N4-(substituted aryl)-1,3-thioazol-2,4-diamine compounds, which are similar to (4-phenyl-1,3-thiazol-2-yl)thiourea, were synthesized and screened for their in vitro antioxidant properties .
Antileishmanial Activity
Eight 4-phenyl-1,3-thiazol-2-amines, similar to (4-phenyl-1,3-thiazol-2-yl)thiourea, were synthesized and biologically screened against L. amazonensis, a species of leishmania responsible for the cutaneous form of the disease .
Industrial Applications
Thiazoles and their derivatives have broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers .
Pharmaceutical Applications
Thiazoles have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
作用機序
Target of Action
It has been found to exhibit strong antifungal activity, particularly againstCandida albicans .
Mode of Action
The compound interacts with its targets by inducing oxidative damage. It increases the reactive oxygen species (ROS) in Candida albicans and elevates the expression of some genes related to anti-oxidative stress response, including CAP1, CTA1, TRR1, and SODs .
Biochemical Pathways
The compound affects the oxidative stress response pathway in Candida albicans. The increased ROS levels result in considerable DNA damage, which plays a critical role in antifungal-induced cellular death .
Pharmacokinetics
Thiazole derivatives are known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may impact the bioavailability of the compound.
Result of Action
The compound exhibits strong antifungal activity and induces obvious oxidative damage . The increased ROS levels lead to DNA damage, which is a key factor in antifungal-induced cellular death .
Action Environment
The solubility of thiazole derivatives in various solvents suggests that the compound’s action, efficacy, and stability could be influenced by the solvent environment .
将来の方向性
The future directions of “N-(4-phenyl-1,3-thiazol-2-yl)thiourea” could involve further exploration of its antibacterial properties and potential applications in the medical field. The distinctive modes of antibiotic activity of small molecules when used in conjunction with a cell-penetrating peptide suggest promising avenues for future research .
特性
IUPAC Name |
(4-phenyl-1,3-thiazol-2-yl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3S2/c11-9(14)13-10-12-8(6-15-10)7-4-2-1-3-5-7/h1-6H,(H3,11,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCIPRGBBFKCVEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=S)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70355413 | |
| Record name | Thiourea, (4-phenyl-2-thiazolyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70355413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7709-31-1 | |
| Record name | Thiourea, (4-phenyl-2-thiazolyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70355413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(tert-butyl)-3-[(phenoxyacetyl)amino]benzamide](/img/structure/B5741852.png)
![4-chloro-N'-{[(2,3,5-trimethylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5741861.png)
![1-[(4-methoxy-1-naphthyl)methyl]piperidine](/img/structure/B5741869.png)


![1-(4-fluorophenyl)-4-[(phenylthio)acetyl]piperazine](/img/structure/B5741878.png)
![4-[(3,4-dichloro-1-benzothien-2-yl)carbonyl]morpholine](/img/structure/B5741884.png)


![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5741907.png)
![N-(3-chlorophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5741925.png)
![N-2-adamantyl-3-[(2,4-dihydroxybenzoyl)hydrazono]butanamide](/img/structure/B5741938.png)
